molecular formula C13H17N3O B12453452 2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide

2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide

Cat. No.: B12453452
M. Wt: 231.29 g/mol
InChI Key: ATEAZSURPXIWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5,7-Trimethyl-1H-indol-3-yl)acetohydrazide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a hydrazide group attached to an indole ring substituted with three methyl groups. The presence of the indole ring makes it an important molecule in various biological and chemical applications .

Preparation Methods

The synthesis of 2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide typically involves the reaction of 2-(2,5,7-trimethyl-1H-indol-3-yl)acetic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

2-(2,5,7-Trimethyl-1H-indol-3-yl)acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-(2,5,7-Trimethyl-1H-indol-3-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable indole structure.

Mechanism of Action

The mechanism of action of 2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-(2,5,7-trimethyl-1H-indol-3-yl)acetohydrazide

InChI

InChI=1S/C13H17N3O/c1-7-4-8(2)13-11(5-7)10(9(3)15-13)6-12(17)16-14/h4-5,15H,6,14H2,1-3H3,(H,16,17)

InChI Key

ATEAZSURPXIWSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)NN)C

Origin of Product

United States

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